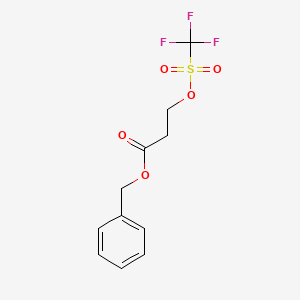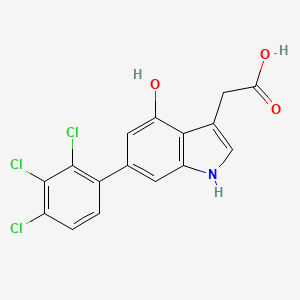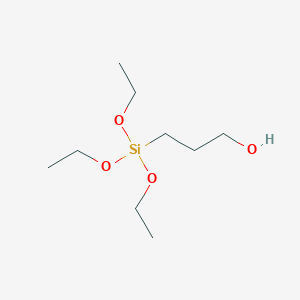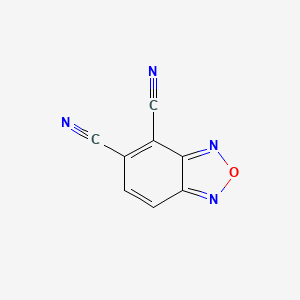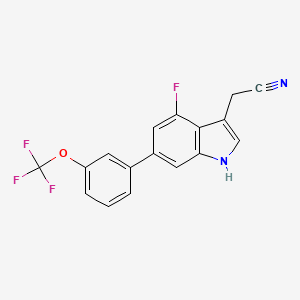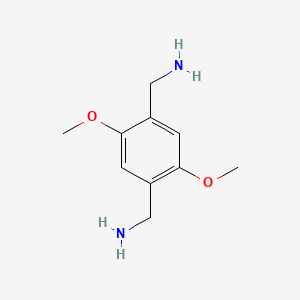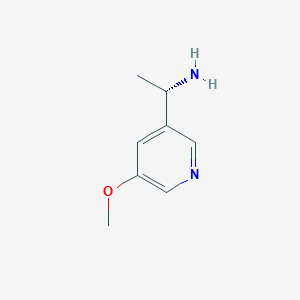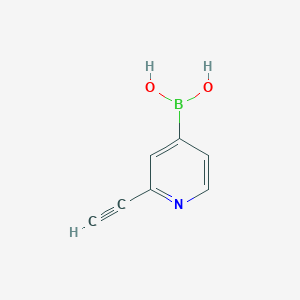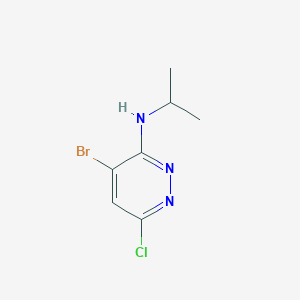
Apixaban Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apixaban Dimer is a compound related to Apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The dimer form of Apixaban is often studied to understand its impurities and potential effects during the synthesis and application of Apixaban .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Apixaban Dimer involves several steps, starting from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate, which includes the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves filtering an aqueous alcoholic solution comprising the compound and selectively removing related dimer impurities. This method ensures the purity of the final product and is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Apixaban Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the piperidine cycle to the corresponding lactam is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium chlorite, anhydrous ferric chloride, and activated carbon. These reagents facilitate the oxidation and purification processes under mild conditions .
Major Products Formed: The major products formed from the reactions involving this compound include the corresponding lactams and other intermediates essential for the synthesis of Apixaban .
Aplicaciones Científicas De Investigación
Apixaban Dimer is primarily studied in the context of its impurities and their removal during the synthesis of Apixaban. It is also used in analytical methods to identify and quantify impurities in Apixaban and its synthetic precursors . Additionally, this compound is relevant in the development of anticoagulant therapies and the study of thromboembolic disorders .
Mecanismo De Acción
Apixaban Dimer, like Apixaban, inhibits platelet activation and fibrin clot formation via direct, selective, and reversible inhibition of free and clot-bound factor Xa. Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, which is essential for blood coagulation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Apixaban Dimer include other direct oral anticoagulants such as Rivaroxaban, Dabigatran, and Edoxaban. These compounds also inhibit factor Xa or thrombin and are used for the prevention and treatment of thromboembolic disorders .
Uniqueness: this compound is unique due to its specific role in the synthesis and purification of Apixaban. Its study helps in understanding and improving the purity and efficacy of Apixaban as an anticoagulant .
Propiedades
Fórmula molecular |
C40H34N10O6 |
|---|---|
Peso molecular |
750.8 g/mol |
Nombre IUPAC |
6-[4-[[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H34N10O6/c1-55-29-15-11-27(12-16-29)49-35-31(33(45-49)37(41)51)19-21-47(39(35)53)25-7-3-23(4-8-25)43-44-24-5-9-26(10-6-24)48-22-20-32-34(38(42)52)46-50(36(32)40(48)54)28-13-17-30(56-2)18-14-28/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52) |
Clave InChI |
AVTTWDVUNBNBBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)C(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


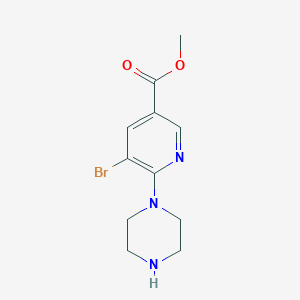
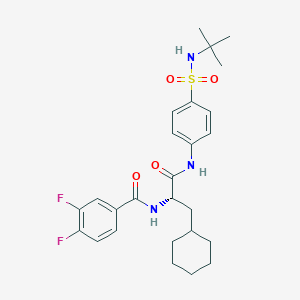
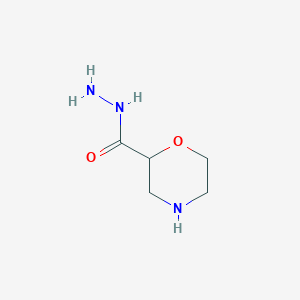
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
